molecular formula C9H6F4O2 B136006 3-Fluoro-5-(trifluoromethyl)phenylacetic acid CAS No. 195447-79-1

3-Fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B136006
CAS No.: 195447-79-1
M. Wt: 222.14 g/mol
InChI Key: LQIBHDUPSIQRPV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6F4O2. It is characterized by the presence of both fluoro and trifluoromethyl functional groups attached to a phenylacetic acid backbone. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the fluoro group.

    3-Fluorophenylacetic acid: Similar structure but lacks the trifluoromethyl group.

    3,5-Bis(trifluoromethyl)phenylacetic acid: Contains two trifluoromethyl groups instead of one.

Uniqueness

3-Fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIBHDUPSIQRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374670
Record name 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195447-79-1
Record name 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195447-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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